n,n-Bis(2-chloroethyl)-4-nitroaniline

Hypoxia-Selective Prodrugs Drug Stability Nitrogen Mustards

n,n-Bis(2-chloroethyl)-4-nitroaniline (CAS 55743-71-0), a 4-nitro-substituted aromatic nitrogen mustard, functions as a bioreductive prodrug whose cytotoxic alkylating activity is latentiated by the electron-withdrawing nitro group. Its design principle hinges on enzymatic reduction in hypoxic tumor environments to generate a potent cytotoxin, a mechanism distinct from systemically toxic nitrogen mustards like chlorambucil.

Molecular Formula C26H50
Molecular Weight 362.7 g/mol
CAS No. 55743-71-0
Cat. No. B1604569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Bis(2-chloroethyl)-4-nitroaniline
CAS55743-71-0
Molecular FormulaC26H50
Molecular Weight362.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2
InChIInChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3
InChIKeyCOJYJGCWESKHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing n,n-Bis(2-chloroethyl)-4-nitroaniline (CAS 55743-71-0) for Hypoxia-Activated Prodrug Research


n,n-Bis(2-chloroethyl)-4-nitroaniline (CAS 55743-71-0), a 4-nitro-substituted aromatic nitrogen mustard, functions as a bioreductive prodrug whose cytotoxic alkylating activity is latentiated by the electron-withdrawing nitro group [1][2]. Its design principle hinges on enzymatic reduction in hypoxic tumor environments to generate a potent cytotoxin, a mechanism distinct from systemically toxic nitrogen mustards like chlorambucil [1][3]. This compound serves as a critical pharmacological tool for investigating tumor-selective activation, with its utility defined by a unique stability-activity profile verified through comparative in vitro studies [1].

Why n,n-Bis(2-chloroethyl)-4-nitroaniline Cannot Be Replaced by Other Nitrogen Mustards in Bioreductive Drug Design


Generic substitution is not possible because the electron-withdrawing 4-nitro substituent uniquely deactivates the mustard moiety, a property quantified by a hydrolytic half-life exceeding 100 hours, compared to just 0.13 hours for its electron-donating 4-amino analogue [1]. This extreme stability differential is central to its design as a prodrug, enabling a predicted 7,200-fold increase in potency upon bioreduction [1]. Interchanging with a non-nitro or differently substituted aniline mustard would fundamentally alter the reduction potential and activation kinetics, collapsing the hypoxia-selectivity window and negating the compound's purpose as a targeted research tool [1][2].

Head-to-Head Evidence: Quantifying the Differentiation of n,n-Bis(2-chloroethyl)-4-nitroaniline for Procurement Decisions


Hydrolytic Stability: >100-hour Half-Life Versus 0.13-hour for the Reduced 4-Amino Analogue

The 4-nitro substituent imparts exceptional chemical stability. The hydrolytic half-life in tissue culture medium, as measured by bioassay against UV4 cells, is >100 hours for the target compound [1]. In stark contrast, the potential reduction product, a 4-amino analogue, has a half-life of only 0.13 hours [1]. This nearly 800-fold difference in stability is the quantitative basis for latency.

Hypoxia-Selective Prodrugs Drug Stability Nitrogen Mustards QSAR

Predicted vs. Measured Activation-Switch Potency: 7,200-fold to 17,500-fold Cytotoxicity Differential

The efficacy of the prodrug design is validated by cytotoxicity assays. The target compound is predicted to be 7,200-fold less potent than its 4-amino reduction product in aerobic UV4 growth inhibition assays with a 1-hour drug exposure [1]. Experimentally, a 225-fold differential was measured in growth inhibition, while a more sensitive clonogenic assay revealed a 17,500-fold difference in the initial rate of cell killing [1].

Bioreductive Activation Prodrug Potency Differential Cytotoxicity Assay

Reduction Potential Floor: ca. -600 mV Limiting Hypoxic Selectivity Versus 2,4-Dinitro Analogue

The single 4-nitro group sets a low driving force for enzymatic reduction, quantified by a half-wave reduction potential of approximately -600 mV versus the normal hydrogen electrode [1]. This is classed as limiting, resulting in 'minimal hypoxic selectivity' in UV4 cells [1]. This can be compared with a 2,4-dinitroaniline mustard derivative (SN 23862), which has a more favorable potential of ca. -450 mV and achieves a 60- to 70-fold hypoxic selectivity in the same cell line [1]. This defines the target compound's electrochemistry as a critical, measurable limitation and a rationale for structural optimization.

Reduction Potential Hypoxic Selectivity Electrochemistry SAR

Physicochemical Differentiation: XLogP of 2.7 Versus Chlorambucil (Log Kow 1.47)

The target compound has a calculated lipophilicity value (XLogP) of 2.7 . This represents a significant difference from the clinically used nitrogen mustard chlorambucil, which has a measured Log Kow of 1.47 at physiological pH [1]. Higher lipophilicity may influence membrane permeability and distribution profiles distinct from chlorambucil, potentially altering its extravascular diffusion into hypoxic tumor regions.

Lipophilicity Drug-like Properties Pharmacokinetics Cross-resistance

Defined Application Scenarios for n,n-Bis(2-chloroethyl)-4-nitroaniline Procurement


Use as a Model `Inactive` Parent Compound in Bioreductive Prodrug Pharmacology Assays

Its exceptional hydrolytic stability (t1/2 >100 h) and extremely low aerobic cytotoxicity make it the ideal negative control or parent scaffold. Researchers use it to establish the baseline for activation-dependent killing, quantifying the fold-increase in cytotoxicity (measured at up to 17,500-fold in clonogenic assays) when it is chemically or enzymatically reduced to its active 4-amino form [1].

Development and Validation of Hypoxia-Selective Cytotoxin Libraries

As the foundational `parent compound` with poor aqueous solubility and a low reduction potential (ca. -600 mV), it is the standard reference point for structure-activity relationship (SAR) studies [1]. Procurement of this specific lead structure enables medicinal chemists to systematically add hydrophilic side chains or electron-withdrawing groups to improve solubility and reduction potential, with the goal of exceeding the 60- to 70-fold hypoxic selectivity achieved by optimized 2,4-dinitro derivatives [1].

Investigating Diffusion Kinetics in Hypoxic Tumor Models

Given its distinct physicochemical profile, specifically a calculated XLogP of 2.7 compared to chlorambucil's Log Kow of 1.47, this compound is suitable for studying the relationship between lipophilicity and drug penetration through multicellular layers into hypoxic regions [1]. It serves as a specific chemical probe to test whether increased lipophilicity can enhance extravascular transport in solid tumor models, a key variable in prodrug distribution [1].

Quote Request

Request a Quote for n,n-Bis(2-chloroethyl)-4-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.